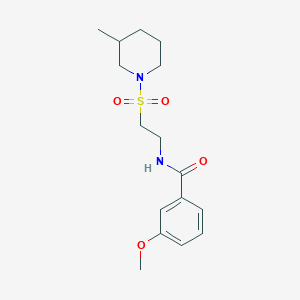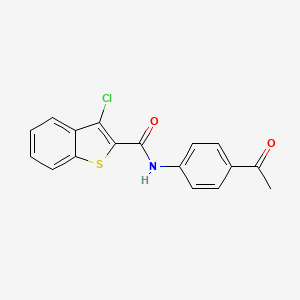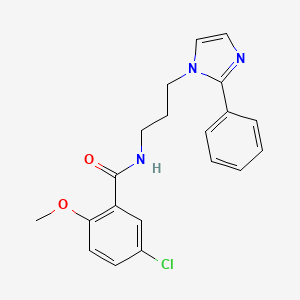![molecular formula C7H16ClNO3S B2491559 3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 483351-50-4](/img/structure/B2491559.png)
3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of thiolated polymers and their applications, particularly in tissue engineering, provides insight into the chemical reactivity and potential uses of sulfur-containing compounds like 3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride. Thiolated compounds have shown promising properties for medical and engineering applications due to their unique chemical reactivity and ability to form strong disulfide bonds (Gajendiran et al., 2017).
Synthesis Analysis
The synthesis of thiolated compounds often involves strategic functionalization to introduce thiol groups into the molecule. For example, the synthesis of 1,3-thiazolidin-4-ones showcases various methodologies to incorporate sulfur and nitrogen into cyclic structures, providing a basis for understanding the synthesis of complex thiolated compounds like the one (Santos et al., 2018).
Molecular Structure Analysis
The molecular structure and stability of thiolated compounds are crucial for their biological and chemical properties. Detailed studies on compounds such as 1,3-thiazolidin-4-ones highlight the importance of structural analysis in understanding the reactivity and potential applications of thiolated compounds (Santos et al., 2018).
Chemical Reactions and Properties
Thiolated compounds participate in various chemical reactions, including disulfide bond formation and Michael-type addition reactions, which are pivotal in designing polymeric hydrogels and other materials for biomedical applications (Gajendiran et al., 2017).
Physical Properties Analysis
Understanding the physical properties, such as solubility, thermal stability, and mechanical properties, is essential for the application of thiolated compounds. While specific data on 3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride is not available, studies on similar compounds can provide insights into their behavior and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with various substrates, potential for cross-linking, and ability to undergo specific reactions, define the applications of thiolated compounds. The synthesis and application of thiolated polymers for tissue engineering underscore the versatility and potential of these compounds in various fields (Gajendiran et al., 2017).
科学的研究の応用
Thiolated Polymers in Tissue Engineering
Thiolated polymers, which may share structural similarities with the compound , are extensively studied for their applications in tissue engineering. These polymers are synthesized through the functionalization of natural or synthetic polymers with thiol groups, offering enhanced biocompatibility and cellular mimicking properties. Thiolated polymer hydrogels, for example, support the proliferation and differentiation of various cell types, making them promising scaffolds for tissue engineering applications (Gajendiran et al., 2018).
Biological Activities of Curcumin Derivatives
Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have been modified to enhance their medicinal and biological properties. Though not directly related to the compound of interest, this research highlights the potential for chemical modification of molecules to achieve desired biological activities, a principle that could apply to the modification and study of "3-[(2-Methoxyethyl)amino]-1lambda^6-thiolane-1,1-dione hydrochloride" as well (Omidi & Kakanejadifard, 2020).
2,4-Thiazolidinediones as PTP 1B Inhibitors
2,4-Thiazolidinedione derivatives, which include a thiazolidine ring similar to the thiolane moiety in the compound of interest, are explored for their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), a target for diabetes treatment. This showcases the therapeutic potential of thiazolidine-containing compounds, suggesting areas for further exploration for thiolane derivatives (Verma et al., 2019).
Phosphonic Acid and Its Applications
Although not directly related, the study of phosphonic acid and its derivatives emphasizes the importance of functional groups and their potential applications across various fields, including drug development, surface functionalization, and material science. This research might inform the utility of compounds with specific functional groups, such as thiolanes, in diverse applications (Sevrain et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid these hazards .
特性
IUPAC Name |
N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-11-4-3-8-7-2-5-12(9,10)6-7;/h7-8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELIOWNBNXUNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCS(=O)(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)





![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)

![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)